molecular formula C20H16N4O2 B2887769 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide CAS No. 1421524-48-2

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide

Cat. No. B2887769
CAS RN: 1421524-48-2
M. Wt: 344.374
InChI Key: PRKRPSOOESSERY-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide, commonly known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as an inhibitor of PAK1, a serine/threonine kinase that plays a critical role in cell signaling and cytoskeletal dynamics. Since then, IPA-3 has been shown to have a wide range of effects on cellular processes and has been investigated for its potential in treating various diseases.

Scientific Research Applications

Synthesis and Molecular Docking

The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole has been synthesized, which is structurally related to 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide. This synthesis involves reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid. The anti-inflammatory activity of this compound was confirmed through in silico modeling, targeting the cyclooxygenase COX-1 and COX-2 domains. The compound's three-dimensional structure was determined using single-crystal X-ray diffraction studies. Density functional theory calculations were used for geometry optimization, and Hirshfeld surface analysis and energy frameworks were constructed to investigate the stability of the compound. This research showcases the potential of such compounds in anti-inflammatory applications (Al-Ostoot et al., 2020).

Antiallergic Activity

A series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared in search of novel antiallergic compounds. One of the synthesized compounds, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant potency in the ovalbumin-induced histamine release assay, being 406-fold more potent than astemizole. This highlights the potential of indole acetamide derivatives in developing new antiallergic agents (Menciu et al., 1999).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, was synthesized using chemoselective monoacetylation of 2-aminophenol with Novozym 435 as the catalyst. This study underscores the versatility of acetamide derivatives in the synthesis of drug intermediates, particularly those relevant to antimalarial therapies (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(10-14-11-21-18-9-5-4-8-17(14)18)24-15-12-22-20(23-13-15)26-16-6-2-1-3-7-16/h1-9,11-13,21H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRPSOOESSERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide

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